![molecular formula C16H16O3 B1318575 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid CAS No. 938140-74-0](/img/structure/B1318575.png)
3-[(3,5-Dimethylphenoxy)methyl]benzoic acid
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Description
Scientific Research Applications
Antimicrobial Activity
“3-[(3,5-Dimethylphenoxy)methyl]benzoic acid” and its derivatives have been studied for their potential as antimicrobial agents. The structural framework of benzimidazole, which is related to this compound, has shown effectiveness against various strains of microorganisms . These compounds can be synthesized and tested for in vitro antimicrobial activity, offering a promising avenue for the development of new antibacterial agents with mechanisms of action different from traditional antibiotics.
Anti-Inflammatory Applications
The compound’s structure is conducive to the synthesis of molecules that target the resolution of inflammation. Specialized pro-resolving mediators, which are biosynthesized from related polyunsaturated fatty acids, play a crucial role in anti-inflammatory activities and are potent agonists toward G-protein-coupled receptors . This suggests that derivatives of “3-[(3,5-Dimethylphenoxy)methyl]benzoic acid” could be synthesized to mimic these activities in human disease models.
Drug Synthesis
The compound serves as a precursor in the synthesis of various drug molecules. Its structure allows for the creation of benzimidazole bridged benzophenone substituted indole scaffolds, which are important in the discovery of innovative drugs . This application is critical in the pharmaceutical industry for the development of new therapeutic agents.
properties
IUPAC Name |
3-[(3,5-dimethylphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-6-12(2)8-15(7-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMVOCWMDAPTSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC(=CC=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenoxy)methyl]benzoic acid |
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